molecular formula C8H9NO2 B8812838 2-Methoxybenzaldehyde oxime

2-Methoxybenzaldehyde oxime

Cat. No.: B8812838
M. Wt: 151.16 g/mol
InChI Key: CBQNSTKQBGIAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H9NO2 It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzaldehyde oxime can be synthesized through several methods. One common approach involves the condensation reaction between 2-methoxybenzaldehyde and hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium acetate, and is carried out in an aqueous or alcoholic medium. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

2-Methoxybenzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde oxime involves its interaction with molecular targets through its functional groups. The methoxy group and hydroxylamine moiety can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxyphenyl)methylidene]hydroxylamine
  • N-[(2-chlorophenyl)methylidene]hydroxylamine
  • N-[(2-nitrophenyl)methylidene]hydroxylamine

Uniqueness

2-Methoxybenzaldehyde oxime is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct in its chemical behavior .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3

InChI Key

CBQNSTKQBGIAEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium hydroxide (8.50 g, 220 mmol) in water (150 mL) to a solution of o-anisaldehyde (25.0 g, 180 mmol) and hydroxylamine hydrochloride (15.4 g, 220 mmol) in ethanol (150 mL) and water (150 mL) at room temperature and stir the mixture for 3 hours. Acidify the mixture to pH 6 with 1 N HCl solution and collect the solids by vacuum filtration to provide 2-methoxybenzaldehyde oxime (32.0 g, 99%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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